![molecular formula C19H16N4O2S2 B2536625 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034419-24-2](/img/structure/B2536625.png)
3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Description
3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications
Immune Response Activation
The compound can activate the innate immune system by stimulating STING, a pattern-recognition receptor (PRR) as well as an adaptor molecule . This activation can lead to the production of chemokines, which recruit natural killer (NK) cells and T cells, exerting valid antitumor immunity .
Drug Design and Synthesis
This compound has been used in the design and synthesis of a series of benzo[b]thiophene-2-carboxamide derivatives as potential STING agonists . By introducing different substituents on the 4-position of the benzo[b]thiophene ring, researchers have been able to generate new structural species for biological evaluation .
Study of Protein-Protein Interactions
The compound’s interaction with the STING protein provides valuable insights into protein-protein interactions . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
properties
IUPAC Name |
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-18(16-11-12-3-1-2-4-15(12)27-16)22-8-5-13(6-9-22)23-19(25)17-14(20-21-23)7-10-26-17/h1-4,7,10-11,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZIZQSCHOQRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one |
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